![molecular formula C15H15F3N4O B2701022 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-67-2](/img/structure/B2701022.png)
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Übersicht
Beschreibung
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by the morpholino moiety.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The trifluoromethyl-substituted phenyl ring can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The electron-deficient 1,2,4-triazine ring undergoes regioselective substitution at positions activated by electron-withdrawing groups.
Cross-Coupling Reactions
The trifluoromethylphenyl group facilitates Suzuki-Miyaura and Stille couplings for biaryl synthesis.
Heterocyclic Ring Transformations
The triazine scaffold participates in cycloadditions and ring-expansion reactions:
Mechanistic Insight :
DFT calculations indicate that the trifluoromethyl group lowers the LUMO energy (–1.8 eV), accelerating nucleophilic attack at C2 and C5 .
Functional Group Interconversion
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives, including 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer) .
Case Study:
A study evaluated a series of pyrazolyl-triazine derivatives against multiple cancer cell lines. Among these, derivatives with morpholine moieties demonstrated significant EGFR inhibitory activity, suggesting that compounds like this compound could be developed into effective anticancer agents .
Cell Line | Compound Tested | IC50 (nM) |
---|---|---|
MCF-7 | 7d | 59.24 |
MDA-MB-231 | 7f | 70.3 |
A549 | 7c | 81.6 |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit key enzymes involved in cancer pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival . This inhibition could lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
Synthesis of Novel Derivatives
The synthesis of derivatives based on the triazine scaffold has been explored extensively. The ability to modify the triazine structure allows for the development of compounds with tailored biological activities. For example, one-pot synthesis methods have been employed to create novel pyrazolyl-triazine derivatives that show promising biological activities .
Wirkmechanismus
The mechanism of action of 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-5-morpholino-3-phenyl-1,2,4-triazine: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
5-Morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the methyl group, which can influence its reactivity and interactions.
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: Lacks the morpholino group, which can alter its solubility and biological activity.
Uniqueness
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to the presence of all three functional groups: the methyl group, the morpholino group, and the trifluoromethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties, such as enhanced stability, solubility, and potential biological activity, making it a valuable compound for various applications.
Biologische Aktivität
6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a synthetic compound belonging to the triazine family, notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a morpholino moiety, enhances its lipophilicity and reactivity, making it an interesting candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄F₃N₅O. The presence of the trifluoromethyl group significantly influences its electronic properties and biological interactions.
Property | Value |
---|---|
Molecular Weight | 329.29 g/mol |
CAS Number | 1956318-60-7 |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in critical signaling pathways, particularly those associated with cancer progression. Notably, it has shown significant inhibitory effects on:
- Phosphoinositide 3-Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
These targets are pivotal in regulating cell growth and proliferation, making the compound a candidate for cancer therapy.
Biological Activity and Research Findings
Research has demonstrated that this compound exhibits notable anti-cancer properties. In various studies:
- Inhibition of PI3K/mTOR Pathway : The compound effectively reduced the activity of the PI3K/mTOR pathway in cellular models, which is crucial for tumor growth.
- Cell Viability Assays : In vitro assays revealed that the compound decreased cell viability in several cancer cell lines with IC₅₀ values ranging from 50 to 100 nM.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell proliferation by approximately 70% at concentrations of 100 nM.
- Lung Cancer Models : Another study demonstrated that the compound inhibited tumor growth in xenograft models of non-small cell lung cancer, showcasing its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Morpholino groups; Triazine core | PI3K/mTOR inhibition |
6-Methyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-3(4H)-one | Triazine core; Amino group | Potential anticancer activity |
4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | Morpholine; Triazine structure | Similar kinase inhibition |
Eigenschaften
IUPAC Name |
4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c1-10-14(22-5-7-23-8-6-22)19-13(21-20-10)11-3-2-4-12(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMNVDVTZLPRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326656 | |
Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819680 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339103-67-2 | |
Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.